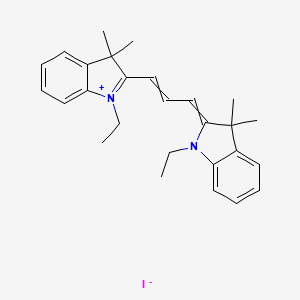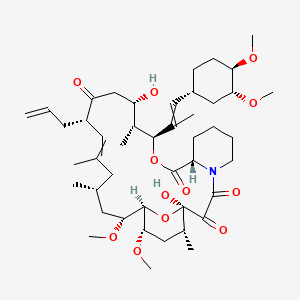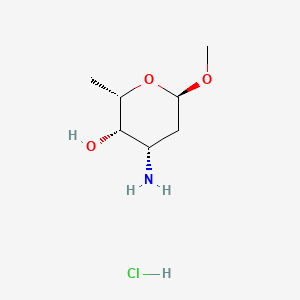
Methyl L-daunosamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl L-Daunosamine Hydrochloride, also known as Methyl 3-Amino-2,3,6-trideoxy-L-lyxo-hexopyranoside Hydrochloride, is a chemical compound with the molecular formula C₇H₁₆ClNO₃ and a molecular weight of 197.66 . It is available for purchase for research purposes .
Synthesis Analysis
The synthesis of derivatives of L-daunosamine involves the highly diastereoselective asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts . This provides a concise route to methyl L-daunosaminide hydrochloride .Molecular Structure Analysis
The molecular structure of Methyl L-Daunosamine Hydrochloride is represented by the formula C₇H₁₆ClNO₃ . The exact structure can be represented by the SMILES string Cl.COC1CC(N)C(O)C©O1 .Chemical Reactions Analysis
The key chemical reaction in the synthesis of Methyl L-Daunosamine Hydrochloride involves the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts .Physical And Chemical Properties Analysis
Methyl L-Daunosamine Hydrochloride is an off-white solid . It has a molecular weight of 197.66 and a molecular formula of C₇H₁₆ClNO₃ .Applications De Recherche Scientifique
Daunosamine derivatives have been synthesized and evaluated for their antitumor activity, particularly in relation to anthracycline antibiotics. A study by Horton, Priebe, Sznaidman, and Varela (1993) demonstrated the synthesis of an anthracycline disaccharide glycoside containing daunosamine, which could potentially contribute to the development of new antitumor drugs (Horton et al., 1993).
Methyl L-daunosaminide hydrochloride has been synthesized from L-tyrosine in research aiming to develop new chemical synthesis methods. Jin, Kim, Mu, Park, Jin, Kang, Oh, and Ham (2014) reported a total synthesis involving palladium(0) catalyzed intramolecular formation and hydrogenation steps, showcasing a novel approach to synthesizing this compound (Jin et al., 2014).
The synthesis of methyl α-L-daunosaminide hydrochloride has been accomplished through a five-step process from methyl hexa-2,4-dienoate, as detailed by Davies and Smyth (1996). This study contributes to the understanding of asymmetric synthesis pathways for daunosamine derivatives (Davies & Smyth, 1996).
Methyl daunosamine has shown potential as an antiviral agent against herpes simplex virus, as evidenced in a study by Spivack, Prusoff, and Tritton (1982). This research highlighted the unique antiviral properties of methyl daunosamine at concentrations that do not inhibit host cell growth (Spivack et al., 1982).
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGBUAXDCLPMP-AOAPYHFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-daunosamine hydrochloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

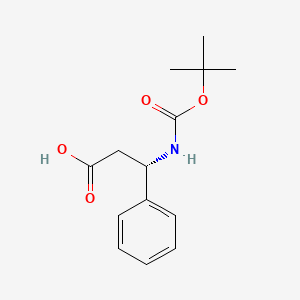
![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)
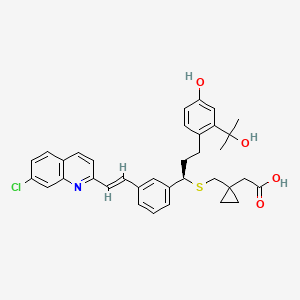





![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)

